diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate
Description
Diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate is a phosphonate derivative featuring a benzyl group substituted at the 2-position with a 1,3-dioxo-isoindoline moiety. This compound combines the electron-withdrawing properties of the isoindoline-dione group with the hydrolytic stability and reactivity of the diethyl phosphonate group.
Properties
IUPAC Name |
2-[2-(diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20NO5P/c1-3-24-26(23,25-4-2)13-14-9-5-8-12-17(14)20-18(21)15-10-6-7-11-16(15)19(20)22/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJYHVQGRUZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core, which is then functionalized with diethoxyphosphorylmethyl groups .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield highly substituted isoindole-1,3-dione derivatives, while reduction can produce simpler, less functionalized compounds .
Scientific Research Applications
diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphonate Derivatives with Aromatic Substituents
Compounds from , such as Diethyl [(4-Chloro-2-nitrophenyl amino)(4-hydroxy-3-methoxyphenyl)methyl]phosphonate (9) and Diethyl [(Phenyl amino)(phenyl)methyl]phosphonate (14), share the diethyl phosphonate core but differ in aromatic substituents. Key comparisons include:
Key Observations :
- The isoindoline-dione group in the target compound likely increases melting points compared to simpler phenyl-substituted analogs (e.g., Compound 14) due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Electron-withdrawing groups (e.g., nitro, chloro in Compound 9) reduce yields compared to electron-donating substituents, suggesting similar trends for the target compound’s synthesis .
Isoindoline-Dione Derivatives with Ester/Phosphonate Groups
reports (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate derivatives, which differ in the ester group (vs. phosphonate in the target compound):
Key Observations :
- Phosphonate-containing compounds generally exhibit higher thermal stability (elevated melting points) compared to esters due to stronger P=O bonding and reduced hydrolytic susceptibility .
- The isoindoline-dione moiety in both classes contributes to distinct FTIR peaks at ~1700–1750 cm⁻¹ (C=O stretching), confirmed in .
Phosphonates with Heterocyclic Substituents
and describe phosphonates with triazole () and indole-sulfonyl () groups:
Key Observations :
- The ³¹P NMR chemical shifts of the target compound are expected to align with other benzyl phosphonates (δ ~20–30 ppm), influenced by electron-withdrawing isoindoline-dione substituents .
Crystallographic and Supramolecular Features
and provide crystal data for isoindoline-dione-containing phosphonates:
Key Observations :
Biological Activity
Diethyl {[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methyl}phosphonate, also known as diethyl phthalimidomethyl phosphonate, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is diethyl [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phosphonate , with the molecular formula and a molecular weight of 297.247 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | Diethyl phthalimidomethyl phosphonate |
| Molecular Formula | C₁₃H₁₆N O₅P |
| Molecular Weight | 297.247 g/mol |
| CAS Number | 33512-26-4 |
Antimicrobial Activity
Research indicates that diethyl phthalimidomethyl phosphonate exhibits antimicrobial properties . In a study evaluating its activity against various bacterial strains, it demonstrated weak antimicrobial effects with an inhibition zone of approximately 7 mm against Bacillus subtilis . This suggests that while the compound may have some efficacy, it is not highly potent as an antimicrobial agent.
The biological activity of diethyl phthalimidomethyl phosphonate can be attributed to its ability to interact with cellular components through hydrogen bonding and other intermolecular forces. For instance, in studies involving crystal structures, the compound was shown to form inversion dimers linked via N—H⋯O(=P) hydrogen bonds . This structural characteristic may facilitate interactions with biological targets, although specific pathways remain to be fully elucidated.
Study on Antimicrobial Efficacy
A notable study focused on the synthesis and characterization of diethyl phthalimidomethyl phosphonate aimed at assessing its antimicrobial activity. The results indicated that the compound could inhibit the growth of certain bacterial strains but required further optimization to enhance its efficacy .
Crystallographic Studies
Crystallographic analysis has provided insights into the molecular arrangement and bonding characteristics of diethyl phthalimidomethyl phosphonate. The formation of hydrogen bonds between molecules suggests potential pathways for biological interactions . Such studies are crucial for understanding how structural features influence biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
